ETHYL (2Z)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 2-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, featuring a thiazolopyrimidine core, makes it a promising candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitumor, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The thiazolopyrimidine core can bind to various biological targets, including enzymes and receptors, leading to the modulation of their activity. This interaction can result in the inhibition of cell proliferation, reduction of inflammation, and antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- **Ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- **Methyl (2E)-5-(2-chlorophenyl)-7-methyl-2-{(3-methyl-2-thienyl)methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
Uniqueness
The uniqueness of ETHYL (2Z)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substitution pattern and the presence of both chlorophenyl and methoxyphenyl groups
Properties
Molecular Formula |
C28H23ClN2O5S |
---|---|
Molecular Weight |
535g/mol |
IUPAC Name |
ethyl (2Z)-2-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H23ClN2O5S/c1-4-35-27(33)24-16(2)30-28-31(25(24)18-8-6-10-20(14-18)34-3)26(32)23(37-28)15-21-11-12-22(36-21)17-7-5-9-19(29)13-17/h5-15,25H,4H2,1-3H3/b23-15- |
InChI Key |
CINZKNIIBHFHFP-HAHDFKILSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)Cl)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)S2)C |
Origin of Product |
United States |
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